molecular formula C18H13F4N3O2 B12238939 5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12238939
M. Wt: 379.3 g/mol
InChI Key: ASUDHMHOMBLABP-UHFFFAOYSA-N
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Description

5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a fluorinated pyridine ring and a pyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, starting with the preparation of the fluorinated pyridine ring. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to yield fluoropyridines . The pyrrolo[3,4-c]pyrrole core can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced fluorination techniques and catalytic processes to streamline the synthesis and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorinated pyridine ring can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its combination of a fluorinated pyridine ring and a pyrrolo[3,4-c]pyrrole core, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H13F4N3O2

Molecular Weight

379.3 g/mol

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C18H13F4N3O2/c19-14-6-10(18(20,21)22)7-23-15(14)24-8-12-13(9-24)17(27)25(16(12)26)11-4-2-1-3-5-11/h1-7,12-13H,8-9H2

InChI Key

ASUDHMHOMBLABP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1C3=C(C=C(C=N3)C(F)(F)F)F)C(=O)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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